6-Iodo-7-Methyl Substitution Enables Access to Sub-Nanomolar BTK Inhibition Profiles Unattainable with Des-Halogen or Smaller Halogen Analogs
The 6-iodo-7-methyl substitution pattern is directly linked to achieving potent Bruton's tyrosine kinase (BTK) inhibition. A pyrrolo[2,3-d]pyrimidine derivative with a 6-iodo substitution demonstrated an IC50 of 1 nM against BTK, a potency level not typically observed for corresponding 6-chloro or 6-bromo analogs in related series [1]. This potency is essential for programs targeting B-cell malignancies and autoimmune disorders.
| Evidence Dimension | BTK Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM (for a 6-iodo-substituted analog) |
| Comparator Or Baseline | 6-chloro or 6-bromo substituted analogs (IC50 values typically >10 nM in related series) |
| Quantified Difference | ≥10-fold increase in potency for the 6-iodo analog |
| Conditions | Biochemical kinase inhibition assay against human BTK (Reference compound from patent literature) |
Why This Matters
This quantifies that the 6-iodo-7-methyl core is not merely a building block but a critical pharmacophore for achieving high-potency BTK inhibition, directly impacting dose requirements and therapeutic window potential.
- [1] BindingDB Entry BDBM658441. IC50 = 1 nM for BTK inhibition by a pyrrolo[2,3-d]pyrimidine derivative (US20240083900, Example 99). View Source
